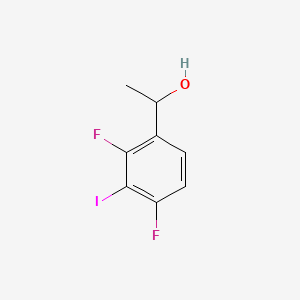![molecular formula C8H12CaO5 B14041658 [(2-Methylprop-2-enoyl)oxy]calcio 2-methylprop-2-enoate hydrate](/img/structure/B14041658.png)
[(2-Methylprop-2-enoyl)oxy]calcio 2-methylprop-2-enoate hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Calcium methacrylate hydrate is a chemical compound with the formula C₈H₁₀CaO₄·xH₂O. It is a calcium salt of methacrylic acid and is commonly used in various industrial and scientific applications. This compound is known for its role in polymerization processes and its ability to form stable complexes with other molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Calcium methacrylate hydrate can be synthesized through the reaction of methacrylic acid with calcium hydroxide. The reaction typically occurs in an aqueous medium, where methacrylic acid is neutralized by calcium hydroxide, resulting in the formation of calcium methacrylate hydrate. The reaction can be represented as follows: [ \text{2CH}_2\text{C(CH}_3\text{)COOH} + \text{Ca(OH)}_2 \rightarrow \text{(CH}_2\text{C(CH}_3\text{)COO)}_2\text{Ca} + 2\text{H}_2\text{O} ]
Industrial Production Methods: In industrial settings, calcium methacrylate hydrate is produced using large-scale reactors where methacrylic acid and calcium hydroxide are mixed under controlled conditions. The reaction mixture is then subjected to filtration and drying processes to obtain the final product in its hydrated form .
Análisis De Reacciones Químicas
Types of Reactions: Calcium methacrylate hydrate undergoes various chemical reactions, including:
Polymerization: It can participate in radical polymerization reactions to form polymers with specific properties.
Substitution Reactions: It can react with other acids or bases to form different calcium salts.
Common Reagents and Conditions:
Radical Polymerization: This reaction typically requires initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) and is carried out under controlled temperature conditions.
Substitution Reactions: These reactions often involve the use of strong acids or bases to facilitate the exchange of the methacrylate group with other functional groups.
Major Products Formed:
Polymers: The polymerization of calcium methacrylate hydrate results in the formation of poly(methacrylate) compounds.
Calcium Salts: Substitution reactions can yield various calcium salts depending on the reagents used.
Aplicaciones Científicas De Investigación
Calcium methacrylate hydrate has a wide range of applications in scientific research, including:
Chemistry: It is used as a monomer in the synthesis of polymers with specific properties, such as enhanced mechanical strength and thermal stability.
Medicine: It is explored for its potential use in drug delivery systems due to its biocompatibility and ability to form stable complexes with therapeutic agents.
Mecanismo De Acción
The mechanism of action of calcium methacrylate hydrate involves its ability to form stable complexes with other molecules. In polymerization reactions, it acts as a monomer that can undergo radical polymerization to form long polymer chains. The presence of calcium ions in the compound also plays a crucial role in stabilizing the polymer structure and enhancing its mechanical properties .
Comparación Con Compuestos Similares
Calcium Acrylate: Similar to calcium methacrylate hydrate, calcium acrylate is used in polymerization reactions but has different properties due to the absence of the methyl group on the acrylate moiety.
Calcium Silicate Hydrate: This compound is widely used in the construction industry for its binding properties and is a major component of cement.
Uniqueness: Calcium methacrylate hydrate is unique due to its ability to participate in radical polymerization reactions and form stable complexes with other molecules. Its incorporation into dental materials and self-healing concrete highlights its versatility and wide range of applications .
Propiedades
Fórmula molecular |
C8H12CaO5 |
|---|---|
Peso molecular |
228.26 g/mol |
Nombre IUPAC |
calcium;2-methylprop-2-enoate;hydrate |
InChI |
InChI=1S/2C4H6O2.Ca.H2O/c2*1-3(2)4(5)6;;/h2*1H2,2H3,(H,5,6);;1H2/q;;+2;/p-2 |
Clave InChI |
MPNYMKXWIGWBSX-UHFFFAOYSA-L |
SMILES canónico |
CC(=C)C(=O)[O-].CC(=C)C(=O)[O-].O.[Ca+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


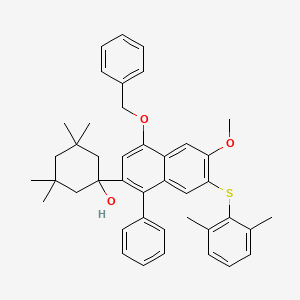


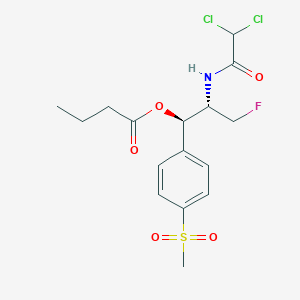
![(NZ)-N-[[4-(4-chlorophenoxy)phenyl]methylidene]hydroxylamine](/img/structure/B14041606.png)
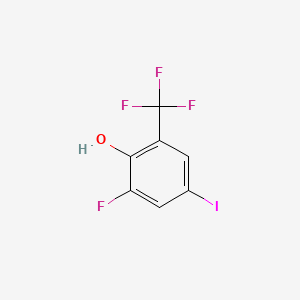
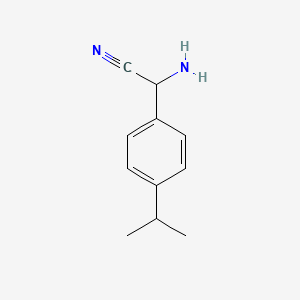
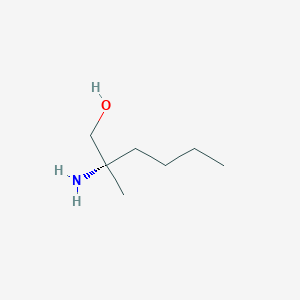

![1-[(5S)-10,10-dimethyl-3,3-dioxo-3lambda6-thia-4-azatricyclo[5.2.1.01,5]decan-4-yl]propan-1-one](/img/structure/B14041638.png)
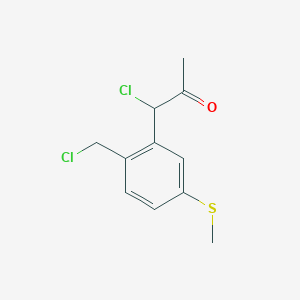
![3-(2-Oxo-2-(4-(pyrimidin-2-yl)piperazin-1-yl)ethyl)-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B14041648.png)
